molecular formula C10H17N3O B2357893 (1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine CAS No. 1482275-04-6

(1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine

Cat. No.: B2357893
CAS No.: 1482275-04-6
M. Wt: 195.266
InChI Key: GHHQGGXVXZZQRG-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine: is a chemical compound with the molecular formula C10H17N3O It is a derivative of imidazole and oxane, combining the structural features of both these heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine typically involves the reaction of 1-methylimidazole with an appropriate oxane derivative under controlled conditions. One common method includes the use of tetrahydro-2H-pyran-4-ylmethanamine as a starting material, which is then reacted with 1-methylimidazole in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxane ring, potentially converting it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or oxane rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced oxane derivatives.

    Substitution: Various substituted imidazole or oxane derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Medicine:

    Therapeutic Agents: Potential use in the development of drugs for treating diseases such as cancer or infections due to its ability to interact with biological molecules.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: Employed in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The oxane ring may enhance the compound’s solubility and stability, facilitating its interaction with biological molecules. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    (1-methyl-1H-imidazol-2-yl)methanamine: A simpler derivative lacking the oxane ring.

    (1-methyl-1H-imidazol-4-yl)methylamine: Another imidazole derivative with a different substitution pattern.

    (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine: A benzimidazole derivative with similar structural features.

Uniqueness:

    Structural Complexity: The combination of imidazole and oxane rings provides unique structural features that can enhance its reactivity and interaction with biological molecules.

Properties

IUPAC Name

(1-methylimidazol-2-yl)-(oxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-5-4-12-10(13)9(11)8-2-6-14-7-3-8/h4-5,8-9H,2-3,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHQGGXVXZZQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482275-04-6
Record name (1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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